molecular formula C15H17NO B1614421 Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone CAS No. 898763-88-7

Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone

Cat. No. B1614421
M. Wt: 227.3 g/mol
InChI Key: FQRUBCMDSSYWIZ-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone is a chemical compound with the molecular formula C15H17NO . It is used in various chemical reactions and has potential applications in research and development.


Synthesis Analysis

The synthesis of cyclopropyl phenyl ketones involves various chemical reactions. For instance, cyclopropyl phenyl ketone can be prepared from α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide . It can also be used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring-opening reaction .


Molecular Structure Analysis

The molecular structure of Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone can be analyzed using various computational and experimental techniques. The molecular weight of this compound is 227.3 .


Chemical Reactions Analysis

Cyclopropyl phenyl ketones participate in various chemical reactions. For example, they can undergo a [3+2] cycloaddition reaction with olefins to generate highly substituted cyclopentane ring systems . They can also participate in cross-coupling reactions with aryl bromides or triflates .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone can be determined using various analytical techniques. For example, the density of cyclopropyl phenyl ketone is 1.058 g/mL at 25 °C .

Scientific Research Applications

Application in Organic Chemistry

  • Cyclopropyl phenyl ketone is used to prepare α-cyclopropylstyrene .
  • The method involves the Wittig reaction in dimethyl sulfoxide .
  • The outcome of this reaction is α-cyclopropylstyrene, but the yield and other quantitative details are not specified in the sources .

Application in Inorganic Chemistry

  • Cyclopropyl phenyl ketone is also used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones .
  • The method involves a TiCl4-n-Bu4NI-induced ring opening reaction .
  • The outcome of this reaction is (Z)-titanium enolate, but the yield and other quantitative details are not specified in the sources .

Safety And Hazards

Like all chemicals, Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone should be handled with care. Safety data sheets provide information on the potential hazards of this compound and recommend protective measures .

properties

IUPAC Name

cyclopropyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15(12-7-8-12)14-6-2-1-5-13(14)11-16-9-3-4-10-16/h1-6,12H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRUBCMDSSYWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643959
Record name Cyclopropyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898763-88-7
Record name Cyclopropyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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